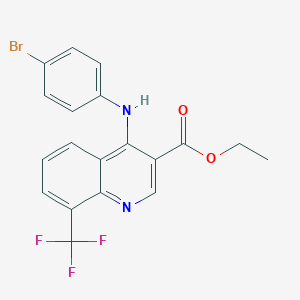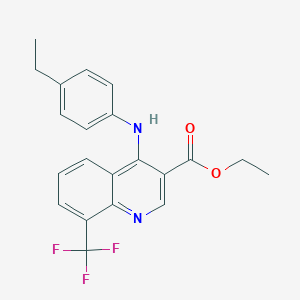![molecular formula C19H8Cl6N2O5S2 B284949 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one, also known as DBIM-TCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a benzimidazole derivative that has two sulfonyl groups and three chloro substituents on the phenyl rings.
Aplicaciones Científicas De Investigación
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various tumor cell lines, including breast, lung, and colon cancer cells. The compound has also been investigated for its potential use as an antimicrobial agent, with promising results against both Gram-positive and Gram-negative bacteria.
In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. The compound has also been studied for its potential use as a dopant in organic electronic devices, such as solar cells and light-emitting diodes.
Mecanismo De Acción
The exact mechanism of action of 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell cycle progression and angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. The compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use as a scaffold for the synthesis of new anticancer agents with improved potency and selectivity. Additionally, the compound's potential use as a dopant in organic electronic devices and as a building block for the synthesis of new MOFs could be further explored. Finally, the compound's pharmacokinetics and toxicity in vivo could be investigated to determine its potential as a therapeutic agent.
Métodos De Síntesis
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one can be synthesized via a three-step process involving the condensation of 2,4,5-trichloroaniline with 4,5-dichlorophthalic anhydride to form a bisanilide intermediate. The intermediate is then reacted with sulfuric acid to form the corresponding sulfonic acid derivative. Finally, the sulfonic acid derivative is cyclized with potassium carbonate to yield this compound.
Propiedades
Fórmula molecular |
C19H8Cl6N2O5S2 |
|---|---|
Peso molecular |
621.1 g/mol |
Nombre IUPAC |
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]benzimidazol-2-one |
InChI |
InChI=1S/C19H8Cl6N2O5S2/c20-9-5-13(24)17(7-11(9)22)33(29,30)26-15-3-1-2-4-16(15)27(19(26)28)34(31,32)18-8-12(23)10(21)6-14(18)25/h1-8H |
Clave InChI |
DVUCECQCAQNMDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)N2S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=O)N2S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284867.png)
![N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284868.png)
![methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284869.png)
![3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284872.png)
![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)
![N-(4-methylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B284878.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284881.png)


![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)
![Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
